REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4](B(O)O)[CH:5]=[CH:6][CH:7]=1.Br[C:12]1[CH:13]=[C:14]([CH:18]=[CH:19][CH:20]=1)[C:15]([NH2:17])=[O:16].C([O-])([O-])=O.[K+].[K+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.CCO.CCOC(C)=O.Cl[Pd]Cl>[OH:1][C:2]1[CH:3]=[C:4]([C:12]2[CH:20]=[CH:19][CH:18]=[C:14]([C:15]([NH2:17])=[O:16])[CH:13]=2)[CH:5]=[CH:6][CH:7]=1 |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
1.776 kg
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=CC1)B(O)O
|
Name
|
|
Quantity
|
2.453 kg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=O)N)C=CC1
|
Name
|
|
Quantity
|
0.198 kg
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
PdCl2
|
Quantity
|
0.011 kg
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]Cl
|
Name
|
|
Quantity
|
9.689 kg
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
solution
|
Quantity
|
12 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 20-25° C. for approximately 3-5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The K2CO3 container was rinsed with EtOH (4.84 kg) into the reactor
|
Type
|
ADDITION
|
Details
|
10% aq. HCl was added to the reaction mixture until the pH
|
Type
|
ADDITION
|
Details
|
Additional 10% aq. HCl was added
|
Type
|
CUSTOM
|
Details
|
resulting in a final pH less than 1
|
Type
|
STIRRING
|
Details
|
The solution was agitated for approximately 35 minutes at 20-25° C
|
Duration
|
35 min
|
Type
|
CUSTOM
|
Details
|
The remaining reaction mixture
|
Type
|
WASH
|
Details
|
washed with water (0.17 mL of EtOAc was added per mL of solution, and 0.294 mL of water per mL of solution)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the mixture was transfered to reactor
|
Type
|
ADDITION
|
Details
|
32 L of water was added
|
Type
|
CUSTOM
|
Details
|
was adjusted to 0-5° C.
|
Type
|
STIRRING
|
Details
|
it was agitated for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The product precipitated from the mixture
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed with water from the reactor
|
Type
|
CUSTOM
|
Details
|
dried at ambient temperature for about 18 hours
|
Duration
|
18 h
|
Reaction Time |
4 (± 1) h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C=CC1)C1=CC(=CC=C1)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.212 kg | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |